molecular formula C9H9N3O2S B11686140 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one

2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one

Cat. No.: B11686140
M. Wt: 223.25 g/mol
InChI Key: SWYRUTDRRGAEEA-BJMVGYQFSA-N
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Description

(2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a furan ring, a hydrazone linkage, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a furan-2-carbaldehyde with a hydrazine derivative, followed by cyclization with a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with specific molecular targets are of particular interest.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The furan ring and hydrazone linkage allow the compound to form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE
  • (2Z)-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE lies in its combination of a furan ring with a thiazolidinone core. This structural motif provides a distinct set of chemical and biological properties that are not observed in similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H9N3O2S/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5+

InChI Key

SWYRUTDRRGAEEA-BJMVGYQFSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C/C2=CC=CO2)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CO2)S1

Origin of Product

United States

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